molecular formula C13H18O B12669267 5-(3-Methylbut-2-enyl)cyclopenta-1,3-diene;prop-2-enal

5-(3-Methylbut-2-enyl)cyclopenta-1,3-diene;prop-2-enal

Cat. No.: B12669267
M. Wt: 190.28 g/mol
InChI Key: SNJLWIQDEOMUOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, reaction products with prenylated cyclopentadiene, typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is prenylated cyclopentadiene, and the dienophile is 2-Propenal. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propenal, reaction products with prenylated cyclopentadiene, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2-Propenal, reaction products with prenylated cyclopentadiene, has several scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Propenal, reaction products with prenylated cyclopentadiene, involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenal, reaction products with prenylated cyclopentadiene, is unique due to its specific structure and reactivity. The presence of both the prenylated cyclopentadiene and 2-Propenal moieties imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-(3-methylbut-2-enyl)cyclopenta-1,3-diene;prop-2-enal

InChI

InChI=1S/C10H14.C3H4O/c1-9(2)7-8-10-5-3-4-6-10;1-2-3-4/h3-7,10H,8H2,1-2H3;2-3H,1H2

InChI Key

SNJLWIQDEOMUOI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C=CC=C1)C.C=CC=O

Origin of Product

United States

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